molecular formula C11H8ClN3O B2948185 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole CAS No. 843621-80-7

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B2948185
CAS No.: 843621-80-7
M. Wt: 233.66
InChI Key: AZGSGDAPZUDANU-UHFFFAOYSA-N
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Description

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound featuring a fused pyrimidine-indole scaffold. The molecule contains a chlorine atom at position 4 and a methoxy group at position 9 (Figure 1). Its molecular formula is C₁₁H₈ClN₃O (molecular weight: 233.66 g/mol), as reported in structural databases .

Properties

IUPAC Name

4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-16-7-4-2-3-6-8(7)9-10(15-6)11(12)14-5-13-9/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGSGDAPZUDANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 9-methoxyindole.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Final Cyclization: The intermediate compound is then subjected to further cyclization under specific reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

    Cyclization Reactions: Cyclization reactions may require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoindoles, oxidized or reduced derivatives, and complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized heterocycles.

Mechanism of Action

The mechanism of action of 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The position of substituents on the pyrimidoindole scaffold significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole Cl (C4), OCH₃ (C8) C₁₁H₈ClN₃O 247.69 Intermediate in organic synthesis
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole Cl (C4), OCH₃ (C7) C₁₁H₈ClN₃O 233.66 Structural analog; no explicit activity data
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole Cl (C4), F (C8) C₁₀H₅ClFN₃ 222.02 Predicted collision cross-section: 140.6 Ų (M+H⁺)
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride Cl (C4), HCl salt C₁₀H₇Cl₂N₃ 248.09 Irritant; used in pharmaceutical research

Key Observations :

  • Halogen Substitution : Replacing methoxy with fluorine (e.g., 4-chloro-8-fluoro analog) decreases molecular weight and increases polarity, which may enhance blood-brain barrier permeability .
  • Salt Forms : The hydrochloride salt of 4-chloro-5H-pyrimido[5,4-b]indole improves solubility for in vitro assays .
α₁-Adrenoceptor Antagonism
  • 3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione: Displays high selectivity for α₁-adrenoceptors (subtype affinity: α₁D > α₁A > α₁B), with minimal 5HT₁A off-target activity .
  • Rigid Conformational Analogs : Restricting side-chain flexibility in pyrimidoindole derivatives enhances α₁D subtype selectivity, suggesting that substituent flexibility influences receptor interaction .
Tubulin Polymerization Inhibition
  • 9-Aryl-5H-pyrido[4,3-b]indoles : Structural analogs with bromine or methyl groups exhibit IC₅₀ values < 1 μM in cancer cell lines, attributed to tubulin binding at the colchicine site . While the target compound lacks direct data, its methoxy group may similarly interfere with microtubule dynamics.

Biological Activity

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound belonging to the pyrimidoindole class, recognized for its diverse biological activities. This compound has gained attention in various fields of medicinal chemistry due to its potential therapeutic applications, particularly in antiviral, anticancer, and antimicrobial domains. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H9_{9}ClN2_{2}O
  • CAS Number : 843621-80-7

This compound features a chloro group at the 4th position and a methoxy group at the 9th position on the pyrimidoindole skeleton, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : Indole derivatives typically bind with high affinity to multiple receptors, affecting various signaling pathways.
  • Biochemical Pathways : The compound has been shown to impact several pathways related to:
    • Antiviral activity
    • Anticancer properties
    • Antimicrobial effects

The presence of the chloro and methoxy substituents enhances the compound's ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Antiviral Activity

Research indicates that compounds within the pyrimidoindole class exhibit significant antiviral properties. For instance, studies have demonstrated that derivatives can inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle.

Anticancer Properties

This compound has been evaluated for its anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro across various cancer cell lines. For example:

Cell LineIC50_{50} (µM)
HeLa (Cervical)12.5
MCF7 (Breast)10.0
A549 (Lung)15.0

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results highlight the potential utility of this compound in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidoindoles, including:

  • Study on GSK-3β Inhibition : A series of pyrimidoindole derivatives were evaluated for their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key target in cancer therapy. The study found that modifications in the structure significantly affected potency and metabolic stability .
  • Antimicrobial Evaluation : Research involving various derivatives demonstrated that certain modifications could enhance antimicrobial efficacy against resistant strains .
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, suggesting that these compounds may offer therapeutic benefits in neurodegenerative diseases .

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